1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

Description

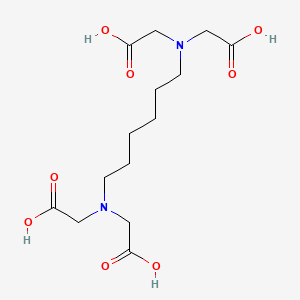

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid (HDTA) is a polyaminocarboxylic acid with the molecular formula C₁₄H₂₄N₂O₈ and a molecular weight of 348.35 g/mol (CAS: 1633-00-7) . Structurally, HDTA features a hexane backbone with two amino groups, each substituted by two carboxymethyl groups, forming a hexadentate ligand capable of chelating divalent cations like Mg²⁺ and Ca²⁺ . Its IUPAC name is 2-({6-[bis(carboxymethyl)amino]hexyl}(carboxymethyl)amino)acetic acid, and it is also known as hexamethylenediaminetetraacetic acid .

HDTA is widely used in biochemical and physiological studies, particularly in muscle contraction experiments, to buffer free metal ion concentrations (e.g., Mg²⁺) while minimizing interference with Ca²⁺ dynamics . For example, in skinned muscle fiber preparations, HDTA is incorporated into solutions to maintain precise control over free [Mg²⁺] (~1 mM) during ATP-driven contractile assays .

Propriétés

IUPAC Name |

2-[6-[bis(carboxymethyl)amino]hexyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O8/c17-11(18)7-15(8-12(19)20)5-3-1-2-4-6-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDVXSDNEFDTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936810 | |

| Record name | 2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-00-7 | |

| Record name | Hexamethylenediaminetetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HDTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylenediaminetetraacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Early Alkaline Condensation Approaches

The earliest documented method for synthesizing H₄L involves the alkaline condensation of hexamethylenediamine with monochloroacetic acid. In this process, 32.5 g of hexamethylenediamine is dissolved in 50 mL of water and combined with 152 g of monochloroacetic acid neutralized with sodium hydroxide. The reaction proceeds at 50°C for 6 hours, followed by acidification with hydrochloric acid to pH 3. Activated charcoal is used to remove impurities, and the solution is evaporated to a thick slurry. Repeated washing with ice water isolates the product, yielding 58 g (62% theoretical yield). However, this method generates sodium chloride as a byproduct, complicating purification.

Maleic Anhydride-Based Synthesis

A U.S. patent (No. 3,158,635) describes an alternative route using maleic anhydride and hexamethylenediamine. A solution of 100 g maleic anhydride (1.02 mol) in 200 mL water is treated with 160 g of 50% NaOH (2 mol), followed by 58 g of hexamethylenediamine. The mixture is boiled for 48 hours, acidified to pH 2.6 with HCl, and purified via recrystallization. This method yields ~65% H₄L·2H₂O, a hydrated form of the compound. The extended reaction time and hydrate formation limit its industrial applicability.

Modern Methodologies and Innovations

Alkaline Bromoacetic Acid Condensation

A Russian patent (RU2527271C1) introduces a refined method using monobromoacetic acid and potassium hydroxide. To a neutralized solution of 27.8 g monobromoacetic acid in 20 mL 10 N KOH, 8.6 g decamethylenediamine is added at ≤50°C. Over 1 hour, 20 mL 10 N KOH is added while maintaining pH 11–12. After 5 hours at 50°C and 20 hours at room temperature, the mixture is evaporated to half-volume, cooled, and acidified with HBr to pH 1. The precipitated product (17.8 g) is recrystallized from water, achieving higher purity by avoiding NaCl byproducts.

Table 1: Comparative Analysis of Key Synthesis Methods

Optimization Strategies and Reaction Mechanisms

pH and Temperature Control

Maintaining pH 11–12 during monobromoacetic acid condensation prevents side reactions, such as the decomposition of succinic acid intermediates. Temperature control below 50°C minimizes thermal degradation of hexamethylenediamine, which can form polymeric byproducts.

Solvent and Reagent Selection

Replacing HCl with HBr for acidification eliminates NaCl contamination, simplifying purification. Similarly, using KOH instead of NaOH reduces metal ion interference in the final product.

Table 2: Chemical Properties of H₄L (Compiled from)

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄N₂O₈ |

| Molecular Weight | 348.35 g/mol |

| Solubility | Soluble in alkaline aqueous solutions |

| Storage Conditions | Stable at RT; avoid prolonged exposure to moisture |

| CAS Registry Number | 1633-00-7 |

Industrial Applicability and Environmental Considerations

The RU2527271C1 method is scalable to industrial production, requiring standard laboratory equipment. The absence of NaCl byproducts aligns with green chemistry principles, reducing waste disposal costs. H₄L’s stability under environmental conditions makes it suitable for wastewater treatment and metal ion sequestration .

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is its primary function.

Substitution: The amino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

Chelation: Typically involves metal ions such as calcium, magnesium, and iron in aqueous solutions.

Substitution: Requires electrophilic reagents and suitable solvents, often under mild conditions.

Major Products

Applications De Recherche Scientifique

Chemical Applications

Chelating Agent in Analytical Chemistry

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid is primarily used as a chelating agent in analytical chemistry. It forms stable complexes with metal ions, making it invaluable for complexometric titrations. The compound's ability to bind various metal ions allows for precise measurements of these ions in solution.

Case Study: Complexometric Titration

In a study examining the efficiency of various ligands for metal ion preconcentration, this compound demonstrated a significant capacity for mercury ion binding, achieving a count of 404 over 300 seconds in experimental setups, as shown in Table 2 below:

| Ligand | Counts/300s |

|---|---|

| This compound | 404 |

| Eriochrome Black T | 12662 |

| Alizarin red S | 2259 |

Biological Applications

Metal Ion Regulation in Biochemical Assays

In biological research, this compound is utilized to control metal ion concentrations in biochemical assays. By chelating essential metal ions like calcium and magnesium, it modulates various cellular processes.

Impact on Cellular Functions

Studies have shown that the chelation of calcium ions affects muscle contraction and neurotransmitter release. For instance, when applied in cellular models, this compound altered calcium signaling pathways significantly.

Medical Applications

Chelation Therapy

This compound is being investigated for its potential use in chelation therapy aimed at removing heavy metals from the body. The compound’s ability to form stable complexes with toxic metals such as lead and mercury makes it a candidate for therapeutic applications.

Case Study: Heavy Metal Removal

A study involving rats exposed to potassium chromate demonstrated that treatment with this compound effectively reduced chromium levels in organs. This highlights its potential role in clinical settings for detoxifying heavy metal poisoning.

Industrial Applications

Water Treatment Processes

In industrial contexts, this compound is employed in water treatment processes to sequester metal ions and prevent scale formation. Its chelating properties help maintain water quality by removing unwanted metal contaminants.

Comparison with Other Chelating Agents

When compared to other chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA), this compound exhibits unique properties due to its longer carbon chain and specific binding affinities.

| Chelating Agent | Structure Characteristics | Application Focus |

|---|---|---|

| This compound | Longer carbon chain | Heavy metal detoxification |

| Ethylenediaminetetraacetic acid (EDTA) | Shorter chain | General metal ion binding |

| Diethylenetriaminepentaacetic acid (DTPA) | Additional amine group | Specific ion removal |

Mécanisme D'action

The primary mechanism of action of 1,6-diaminohexane-N,N,N’,N’-tetraacetic acid involves its ability to chelate metal ions. The compound’s amino and carboxyl groups coordinate with metal ions, forming stable ring structures that effectively sequester the ions . This chelation process is crucial in various applications, such as preventing metal-catalyzed oxidation reactions in biochemical assays .

Comparaison Avec Des Composés Similaires

Key Observations:

Backbone Flexibility : HDTA’s elongated hexane backbone provides greater conformational flexibility compared to EDTA’s rigid ethylenediamine structure. This may enhance its ability to chelate larger ions or accommodate steric hindrance .

Selectivity : Unlike EGTA, which preferentially binds Ca²⁺ (log K = 11.0) over Mg²⁺ (log K = 5.2), HDTA exhibits balanced affinity for both ions, making it suitable for experiments requiring simultaneous Mg²⁺ buffering and Ca²⁺ modulation .

For comparison, EDTA’s log K for Ca²⁺ is 10.7 and for Mg²⁺ is 8.8 .

HDTA in Muscle Physiology:

- In skinned muscle fibers, HDTA-based solutions (e.g., 50 mM HDTA in "3NF" buffer) are used to stabilize free [Mg²⁺] at 1 mM, ensuring consistent myosin ATPase activity during laser-flash photolysis assays .

- HDTA is replaced with EGTA in Ca²⁺-activating solutions (pCa 4.48) to isolate Ca²⁺-dependent contractile responses, highlighting its role in Mg²⁺-specific buffering .

EGTA in Calcium Signaling:

DOTA in Radiotherapy:

- DOTA’s macrocyclic structure forms ultra-stable complexes with radionuclides (e.g., ⁹⁰Y), enabling targeted cancer therapy with minimal leakage .

Commercial and Practical Considerations

- Availability : HDTA is commercially available from suppliers like Fluka and TCI America, though it is less ubiquitous than EDTA or EGTA .

- Solubility : HDTA’s solubility in aqueous solutions (~50 mM in standard buffers) is comparable to EDTA, ensuring ease of use in physiological experiments .

- Cost : HDTA is typically more expensive than EDTA due to its specialized applications and lower production scale .

Research Findings and Data Tables

Table 1: Metal-Binding Properties of Common Chelators

| Chelator | log K (Ca²⁺) | log K (Mg²⁺) | log K (Fe³⁺) |

|---|---|---|---|

| HDTA | ~8.5* | ~6.5* | N/A |

| EDTA | 10.7 | 8.8 | 25.1 |

| EGTA | 11.0 | 5.2 | N/A |

| DTPA | 10.7 | 9.3 | 28.6 |

*Estimated based on structural analogs.

Table 2: HDTA vs. EGTA in Muscle Fiber Experiments

| Parameter | HDTA-Based Solution | EGTA-Based Solution |

|---|---|---|

| Free [Mg²⁺] (mM) | 1.0 | 1.0 (adjusted via ATP/Mg²⁺) |

| Free [Ca²⁺] (pCa) | >9 | 4.48 (activating) |

| ATPase Activity | Stable | Ca²⁺-dependent |

Activité Biologique

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid (commonly referred to as Hexamethylenediaminetetraacetic acid or HMTA ) is a synthetic chelating agent with significant biological activity. This compound is primarily recognized for its ability to bind metal ions, which plays a crucial role in various biochemical and physiological processes. This article explores the biological activity of HMTA, including its mechanisms of action, effects on cellular processes, and applications in research and medicine.

Chelation Properties

HMTA functions as a chelating agent due to its structure, which contains four carboxylate groups and two amine groups. This configuration allows it to form stable complexes with various metal ions, including calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺) . The binding of these metal ions can significantly alter their bioavailability and influence numerous biochemical pathways.

Impact on Biochemical Pathways

By sequestering metal ions, HMTA can modulate several cellular processes:

- Calcium Signaling : HMTA's interaction with Ca²⁺ ions can affect muscle contraction and neurotransmitter release by altering calcium-dependent signaling pathways .

- Metal Ion Homeostasis : The compound plays a role in regulating the transport and storage of essential metal ions within cells .

Pharmacokinetics

The pharmacokinetic profile of HMTA is influenced by factors such as the route of administration and the presence of target metal ions. Its bioavailability and metabolic pathways are critical for understanding its therapeutic potential .

Influence on Cell Function

Research indicates that HMTA affects various cell types by modulating metal ion availability, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the chelation of Ca²⁺ can impact muscle contraction dynamics and neurotransmitter release .

Study on Ischemic Conditions

In a study involving rat ventricular myocytes under simulated ischemic conditions, HMTA was used to adjust ionic strength in experimental solutions. The presence of HMTA was found to influence contractile force restoration during ischemia by altering calcium sensitivity .

| Condition | Maximal Ca²⁺-dependent Force (kN m⁻²) | % Change from Control |

|---|---|---|

| Control | 39 ± 2 | - |

| Simulated Ischemia | 8 ± 1 | -79.5% |

This data underscores the compound's role in modulating cardiac function under stress conditions.

Effects on Obesity Models

Another significant area of research involves the metabolic effects of HMTA derivatives in obesity models. A related compound, hexamethylene bisacetamide (HMBA), has shown potential in regulating hypothalamic neuropeptides associated with energy balance, suggesting similar pathways may be influenced by HMTA .

Chelation Therapy

HMTA is being investigated for its potential use in chelation therapy aimed at removing heavy metals from the body. Its ability to form stable complexes with toxic metals could provide a therapeutic avenue for treating heavy metal poisoning .

Analytical Chemistry

In analytical chemistry, HMTA is utilized as a chelating agent for complexometric titrations. Its effectiveness in controlling metal ion concentrations makes it valuable for various biochemical assays .

Environmental Science

In industrial applications, HMTA is employed in water treatment processes to sequester metal ions and prevent scale formation, demonstrating its versatility beyond biological contexts .

Q & A

Q. Methodological Insight :

- Solution Preparation : HDTA is dissolved in buffered systems (e.g., 90 mM HEPES, pH 7.1) with ATP/CP energy-regenerating systems to sustain muscle fiber viability .

- Ionic Control : Free [Mg²⁺] is adjusted by varying total Mg²⁺ while keeping HDTA constant (e.g., 10.3 mM total Mg²⁺ for 1 mM free [Mg²⁺]) .

Basic: How are HDTA-containing experimental solutions validated for ionic parameters?

Validation involves measuring free ion concentrations using ion-selective electrodes or spectrophotometric assays. For example:

- Free [Ca²⁺] : Calibrated with Ca²⁺-EGTA buffers of known pCa.

- Free [Mg²⁺] : Calculated via stability constants (log K ~8.6 for Mg-HDTA) and verified using atomic absorption spectroscopy .

Q. Reference Data (Typical Solution Composition) :

| Component | Concentration (mM) | Role |

|---|---|---|

| HDTA | 50 | Ca²⁺/Mg²⁺ buffering |

| HEPES | 90 | pH stabilization |

| ATP | 8 | Energy substrate |

| Creatine Phosphate | 10 | ATP regeneration |

Advanced: How does HDTA compare to EGTA or CDTA in metal-chelation studies?

- Affinity Specificity : HDTA has higher affinity for Mg²⁺ (log K = 8.6) than Ca²⁺ (log K = 10.4), whereas EGTA preferentially binds Ca²⁺ (log K = 10.97 vs. Mg²⁺ log K = 5.2) . CDTA (cyclohexane derivative) exhibits stronger Mg²⁺ affinity than EDTA, useful in Mg²⁺-rich systems .

- Experimental Utility : HDTA is preferred in Mg²⁺-sensitive assays (e.g., myosin ATPase studies), while EGTA is used for Ca²⁺-specific buffering. CDTA’s rigidity enhances selectivity for larger ions like Sr²⁺ .

Q. Methodological Consideration :

- Ion Competition : Use stability constant databases (e.g., NIST) to model free ion concentrations when combining chelators.

- Validation : Confirm via fluorescence probes (e.g., Fura-2 for Ca²⁺, Mag-Fluo4 for Mg²⁺) .

Advanced: What methodologies are employed to determine HDTA’s stability constants with metal ions?

- Potentiometry : Titrate HDTA with metal ions under controlled pH (e.g., 7.0–7.4) to measure proton displacement, calculating log K values from titration curves .

- Spectroscopy : UV-vis or luminescence spectroscopy tracks metal-chelate formation. For example, Eu³⁺-HDTA complexes show characteristic emission peaks, with hydration states indicating coordination geometry .

Q. Example Workflow :

Prepare metal-free HDTA solutions in 100 mM KCl (ionic strength adjustment).

Titrate with standardized Ca²⁺/Mg²⁺ solutions.

Fit data using software like HyperQuad to derive stability constants .

Advanced: How can researchers troubleshoot inconsistent Ca²⁺ buffering in HDTA-based systems?

- Source of Error : Contamination from endogenous ions (e.g., Zn²⁺, Fe³⁺) with higher HDTA affinity.

- Resolution :

- Metal Depletion : Add auxiliary chelators (e.g., 0.025 mM EGTA) to scavenge trace contaminants .

- Validation : Measure free Ca²⁺ using fluorescent indicators (e.g., Fluo-4) alongside computational modeling (MaxChelator software) .

- Solution Purity : Use ultrapure HDTA (≥98%) and verify via ICP-MS for metal impurities .

Advanced: Can HDTA be integrated into high-throughput screening (HTS) for ion-channel studies?

Yes, but optimization is required:

- Microplate Compatibility : Test HDTA stability in DMSO/aqueous mixes (e.g., ≤0.1% DMSO).

- Automated Pipetting : Pre-mix HDTA with Ca²⁺/Mg²⁺ to avoid precipitation.

- Readouts : Pair with FRET-based sensors (e.g., Cameleon) for real-time ion flux monitoring .

Key Takeaways:

- HDTA’s utility lies in its precise control of Mg²⁺ and Ca²⁺, critical for mechanistic studies in muscle physiology and enzymology.

- Methodological rigor in solution preparation and validation is essential to avoid experimental artifacts.

- Comparative studies with EGTA/CDTA highlight HDTA’s niche in Mg²⁺-buffering applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.